2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C20H24ClN3O5S . This compound is characterized by its unique structure, which includes a thiadiazine ring, a chlorobenzyl group, and a dimethoxyphenyl acetamide moiety. It has a significant molecular weight of 453.940 Da .
Preparation Methods
The synthesis of 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure .
Comparison with Similar Compounds
Similar compounds to 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide include other thiadiazine derivatives and chlorobenzyl-containing compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties.
Properties
Molecular Formula |
C20H24ClN3O5S |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H24ClN3O5S/c1-28-17-10-16(11-18(12-17)29-2)22-20(25)14-24-9-5-8-23(30(24,26)27)13-15-6-3-4-7-19(15)21/h3-4,6-7,10-12H,5,8-9,13-14H2,1-2H3,(H,22,25) |
InChI Key |
HPCDSOIZNGYXNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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